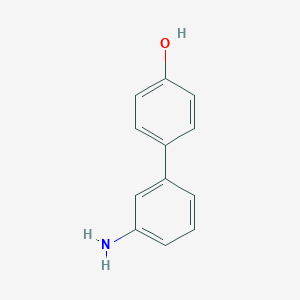

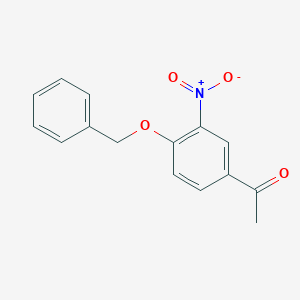

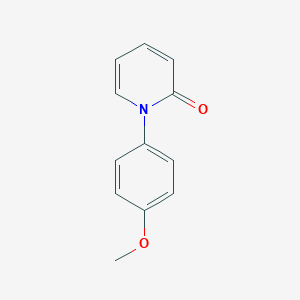

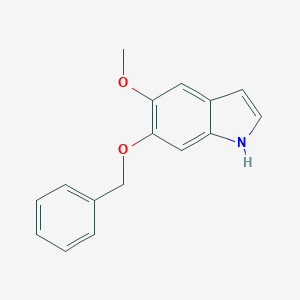

6-Benzyloxy-5-methoxyindole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-Benzyloxy-5-methoxyindole and related compounds involves several key steps, including bromination, decarboxylation, and alkylation. For instance, Grinev et al. (1987) described the synthesis of 5-methoxyindole-3-carboxylic acids and their transformation into 5-methoxy-6-bromolndoles, which are valuable for the synthesis of analogs of biologically active compounds (Grinev et al., 1987).

Molecular Structure Analysis

The molecular structure and conformation of 6-Benzyloxy-5-methoxyindole derivatives have been studied through crystallography and molecular orbital calculations. Yates et al. (1991) reported on the crystal and molecular structure of a benzothiazole derivative, illustrating the importance of inter-ring twist angles and substituent effects on stability (Yates et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 6-Benzyloxy-5-methoxyindole include oxidative polymerization and cyclotrimerization, leading to various indole derivatives. Manini et al. (1998) demonstrated the acid-promoted oxidative polymerization of 5,6-dihydroxyindoles and related compounds, yielding diindolocarbazole derivatives with significant yields (Manini et al., 1998).

Physical Properties Analysis

The physical properties of 6-Benzyloxy-5-methoxyindole and its derivatives can be characterized by spectroscopic methods. Morzyk-Ociepa (2009) provided insights into the vibrational spectroscopic studies of indolecarboxylic acids and their metal complexes, highlighting the importance of infrared and Raman spectroscopy in determining molecular vibrations (Morzyk-Ociepa, 2009).

Chemical Properties Analysis

The chemical properties of 6-Benzyloxy-5-methoxyindole include its reactivity towards various chemical transformations. For example, the work by Wakamatsu and Ito (1988) on the preparation of eumelanin-related metabolites illustrates the compound's role in the synthesis of biologically relevant indolic metabolites and their derivatives (Wakamatsu & Ito, 1988).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Antifungal Properties: Pineal indoles like 6-methoxy-2-benzoxazolinone have shown antioxidant and antifungal properties, potentially beneficial for atherosclerosis prevention and treatment (Wang, Liu, & Ng, 2001).

Synthesis Methods: Methods have been developed for synthesizing hydroxyindole-3-carboxylic acids from benzyloxyindoles, useful for studying the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).

Fluorophore Applications: 6-Methoxy-4-quinolone (6-MOQ) is a novel, stable fluorophore with strong fluorescence in a wide pH range, useful for biomedical analysis and fluorescent labeling reagents (Hirano et al., 2004).

Cancer Treatment Potential: Methoxy-substituted 3-formyl-2-phenylindoles have shown effectiveness in inhibiting tubulin polymerization and disrupting microtubule assembly in human breast cancer cells, suggesting potential in targeted therapy (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Antiallergic Properties: Certain v-triazoles, including 6-(mesyloxy)-9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazole and its 5-methyl homologue, show potential as oral antiallergenic agents (Buckle et al., 1983).

Role in Photoreceptor Metabolism: 5-Methoxyindoles are involved in controlling rhythmic photoreceptor metabolism, activating rod disk shedding in vitro, similar to in vivo conditions (Besharse & Dunis, 1983).

Antimicrobial Effects: 6-MBOA and 5-methoxyindole-3-acetic acid inhibit the growth of various fungi and bacteria, with 5-methoxyindole-3-acetic acid showing antibacterial activity against Agrobacterium tumefaciens (Wang & Ng, 2002).

Polymerization Studies: Oxidative polymerization of dihydroxyindoles and related compounds leads to diindolocarbazole derivatives, with electron-donating substituents facilitating acid-induced couplings and dehydrogenation steps (Manini, d’Ischia, Milosa, & Prota, 1998).

Detection and Measurement: A sensitive and selective liquid chromatographic method has been developed for determining melatonin and related indoles, useful in various analytical applications (Todoroki et al., 2006).

Wirkmechanismus

Target of Action

It is suggested that the compound may interact with specific g protein-coupled receptors, which are integral to various cellular processes .

Mode of Action

The precise mode of action of 6-Benzyloxy-5-methoxyindole remains elusive . It is believed to bind and activate specific G protein-coupled receptors, leading to a cascade of intracellular events .

Eigenschaften

IUPAC Name |

5-methoxy-6-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-9-13-7-8-17-14(13)10-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRAMYRRNNYGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178957 | |

| Record name | Indole, 6-(benzyloxy)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2426-59-7 | |

| Record name | 6-Benzyloxy-5-methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2426-59-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 6-(benzyloxy)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BENZYLOXY-5-METHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M053B32CSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6-benzyloxy-5-methoxyindole in the synthesis of 6-hydroxymelatonin?

A1: 6-Benzyloxy-5-methoxyindole serves as a crucial precursor in the multi-step synthesis of 6-hydroxymelatonin []. The benzyl group in 6-benzyloxy-5-methoxyindole acts as a protecting group for the hydroxyl group at the 6th position of the indole ring. This protection is essential to allow for specific modifications at other positions of the molecule without affecting the 6-hydroxyl group. Later in the synthesis, the benzyl group is removed to yield the desired 6-hydroxymelatonin.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.